molecular formula C8H5Cl2F3O2S B2642162 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 2353462-34-5

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B2642162
CAS No.: 2353462-34-5
M. Wt: 293.08
InChI Key: JLSLSTJPIYRZAL-UHFFFAOYSA-N
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Description

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2F3O2S and a molecular weight of 293.09 g/mol . It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [3-Chloro-4-(trifluoromethyl)phenyl]methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

[3-Chloro-4-(trifluoromethyl)phenyl]methanol+Chlorosulfonic acid[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl\text{[3-Chloro-4-(trifluoromethyl)phenyl]methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} [3-Chloro-4-(trifluoromethyl)phenyl]methanol+Chlorosulfonic acid→[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reaction with an amine would yield a sulfonamide product .

Scientific Research Applications

Chemistry

In chemistry, [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules. This functional group is valuable for further chemical transformations and the synthesis of complex molecules .

Biology and Medicine

In biological and medical research, the compound is used to synthesize sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are used in the treatment of various infections .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to introduce the trifluoromethyl group makes it valuable for designing compounds with enhanced stability and bioactivity .

Mechanism of Action

The mechanism of action of [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate, or other derivatives depending on the nucleophile used . The molecular targets and pathways involved are specific to the application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • [4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonyl chloride
  • [3-Bromo-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
  • [3-Chloro-4-(difluoromethyl)phenyl]methanesulfonyl chloride

Uniqueness

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to the presence of both the chloro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSLSTJPIYRZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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